4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Mechanism of Action
Target of Action
The compound, also known as 4-(METHYLTHIO)PHENYLBORONIC ACID PINACOLATE, is a boric acid ester intermediate . Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs . They have applications in the treatment of tumors and microbial infections, and in the design of anticancer drugs .
Mode of Action
The compound interacts with its targets, primarily enzymes, by inducing highly reactive oxygen species . This interaction can lead to apoptosis of certain cancer cells .
Biochemical Pathways
The compound affects various biochemical pathways, particularly those involved in the organic synthesis of drugs . It is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
Pharmacokinetics
The compound’s high reactivity in various transformation processes suggests that it may have significant bioavailability .
Result of Action
The compound’s action results in the apoptosis and necrosis of certain cancer cells, such as the HCT116 human colon cancer cell and HeLa cells . This makes it a potential treatment for colon cancer .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, boronic ester bonds, which the compound possesses, are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Biochemical Analysis
Biochemical Properties
Organoboron compounds, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . They are often used as enzyme inhibitors or specific ligand drugs .
Cellular Effects
Organoboron compounds are known to have a wide range of applications in pharmacy and biology . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Organoboron compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane typically involves the borylation of aryl halides. One common method is the palladium-catalyzed cross-coupling reaction between an aryl halide and bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0).
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and scalability. The use of automated systems and advanced catalysts can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron-containing group into a hydroxyl group.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Hydroxylated derivatives.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of enzyme inhibitors and fluorescent probes.
Medicine: Utilized in the design of anticancer drugs and other therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-fluorophenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the methylthio group, which can influence its reactivity and stability. This functional group can enhance the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in the synthesis of sulfur-containing organic molecules.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylsulfanylphenyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)10-6-8-11(17-5)9-7-10/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECMXXYJBBIFRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590412 | |
Record name | 4,4,5,5-Tetramethyl-2-[4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190788-58-0 | |
Record name | 4,4,5,5-Tetramethyl-2-[4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 190788-58-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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